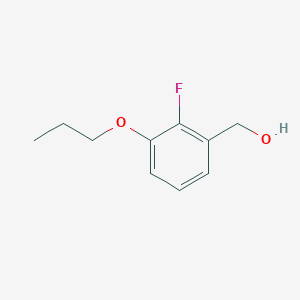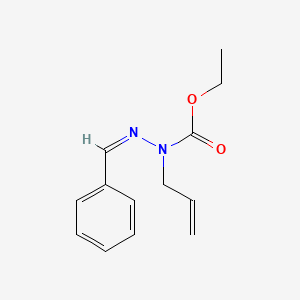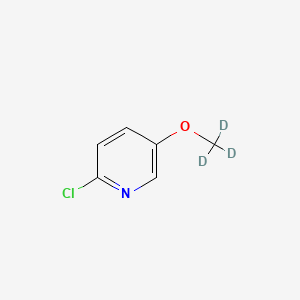
2-Chloro-5-(methoxy-D3)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(methoxy-D3)pyridine is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the pyridine ring. The deuterium-labeled methoxy group (methoxy-D3) makes it particularly useful in various scientific applications, especially in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methoxy-D3)pyridine typically involves the chlorination of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-5-(methoxy-D3)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methoxy-D3)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The deuterium labeling allows for precise tracking of the compound’s distribution and transformation within the system.
Comparison with Similar Compounds
2-Chloro-5-methoxypyridine: Similar structure but without deuterium labeling.
5-Chloro-2-methoxypyridine: Chlorine and methoxy groups are positioned differently on the pyridine ring.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methoxy group.
Uniqueness: 2-Chloro-5-(methoxy-D3)pyridine is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. This labeling allows researchers to track the compound’s behavior in complex systems with high precision, providing insights that are not possible with non-labeled analogs.
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
146.59 g/mol |
IUPAC Name |
2-chloro-5-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |
InChI Key |
ZXGHKJHRHVDMSW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CN=C(C=C1)Cl |
Canonical SMILES |
COC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


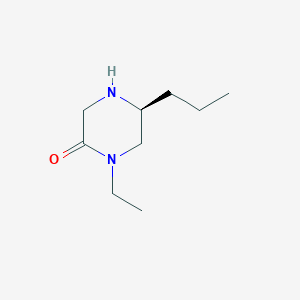

![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)
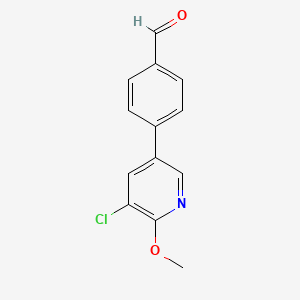
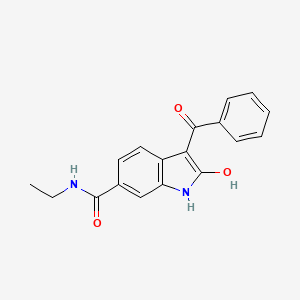
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)

![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
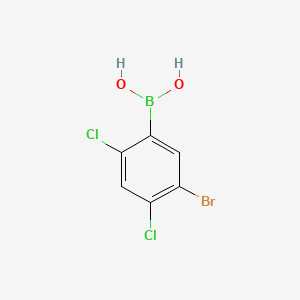
![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)
